molecular formula C10H16NO3P B179429 4-(Diethoxyphosphorylmethyl)pyridine CAS No. 77047-42-8

4-(Diethoxyphosphorylmethyl)pyridine

Cat. No. B179429
Key on ui cas rn: 77047-42-8
M. Wt: 229.21 g/mol
InChI Key: IHGJNTGEJAJEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765748B2

Procedure details

To a suspension of 4-chloropyridine hydrochloride (3.28 g, 20 mmol) in benzene (50 mL) was added 40% NaOH (1.35 mL). The resulting mixture was sonicated for 10 min and filtered. The residue was treated with additional benzene (15 mL), sonicated and filtered. The combined benzene layers were dried (Na2SO4) to give a solution of 4-chloropyridine which was used without further characterization (vida infra). A solution of diethyl phosphate (3.03 g, 22 mmol) in benzene (35 mL) was treated with freshly cut Na (510 mg, 22 mmol). The resulting mixture was refluxed for 30 min (oil temp. 90° C.), cooled to 0° C., then treated added dropwise over 10 min. with the solution of 4-chloropyridine in benzene (prepared as described above). After addition, the resulting mixture was refluxed for 3 h (oil temp. 100° C.) under argon then cooled to rt. The insoluble white precipitate was removed by filtration and rinsed with benzene (20 mL). The combined filtrate was concentrated and dried under high vacuum to give 3.5 g of diethyl pyridin-4-ylmethylphosphonate as a colorless liquid.
Quantity
3.03 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:9])([O:6][CH2:7][CH3:8])([O:3][CH2:4][CH3:5])=O.Cl[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1.[CH:17]1C=CC=CC=1>>[N:14]1[CH:15]=[CH:16][C:11]([CH2:17][P:1](=[O:9])([O:3][CH2:4][CH3:5])[O:6][CH2:7][CH3:8])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)[O-]
Name
Na
Quantity
510 mg
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 h (oil temp. 100° C.) under argon
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
CUSTOM
Type
CUSTOM
Details
The insoluble white precipitate was removed by filtration
WASH
Type
WASH
Details
rinsed with benzene (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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